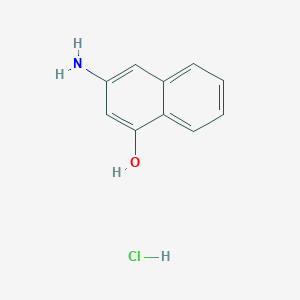

3-Aminonaphthalen-1-ol hydrochloride

Descripción

Propiedades

IUPAC Name |

3-aminonaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;/h1-6,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBNLWHHIOXVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Classical Synthetic Route

| Step | Reaction Description | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Nitration | Nitration of naphthalene to form 1-nitronaphthalene | Mixed acid: concentrated sulfuric acid and nitric acid | 1-Nitronaphthalene |

| 2. Reduction | Reduction of nitro group to amino group | Iron filings and hydrochloric acid | 1-Aminonaphthalene |

| 3. Hydroxylation | Hydroxylation of amino-naphthalene to introduce hydroxyl group | Alkaline conditions or catalytic hydroxylation | 3-Aminonaphthalen-1-ol |

| 4. Acidification | Conversion to hydrochloride salt | Treatment with hydrochloric acid | 3-Aminonaphthalen-1-ol hydrochloride |

This method is widely reported and forms the basis for both laboratory-scale and industrial synthesis.

Industrial Production Methods

Industrial synthesis follows similar steps but employs continuous flow reactors and optimized parameters to maximize yield and purity. These processes include:

- Use of continuous nitration reactors with controlled temperature to avoid over-nitration.

- Catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) for selective reduction of nitro groups.

- Controlled hydroxylation using alkaline media or enzymatic catalysis.

- Crystallization of the hydrochloride salt to enhance product stability and ease of purification.

These methods achieve high yields (typically >80%) and scalability.

Detailed Reaction Mechanisms and Conditions

Nitration

- Naphthalene undergoes electrophilic aromatic substitution with a nitrating mixture (HNO3/H2SO4).

- The reaction is temperature-sensitive, generally maintained between 0–30 °C to favor mononitration at the 1-position.

- The nitration mixture ratio of nitric acid to sulfuric acid is typically 1:1 to 1:10 by molar ratio.

- The product 1-nitronaphthalene is isolated by extraction or crystallization.

Reduction

- The nitro group is reduced to an amino group using iron powder or filings in hydrochloric acid.

- The reaction is exothermic and usually conducted at reflux temperature.

- Alternative reducing agents include catalytic hydrogenation or metal hydrides in some protocols.

Hydroxylation

- The amino-naphthalene intermediate undergoes hydroxylation typically under alkaline conditions.

- Hydroxylation introduces the hydroxyl group at the 1-position adjacent to the amino group.

- This step may involve nucleophilic substitution or oxidative hydroxylation depending on the reagent system.

Formation of Hydrochloride Salt

- The free base 3-Aminonaphthalen-1-ol is treated with hydrochloric acid.

- The hydrochloride salt precipitates or crystallizes out, improving compound stability and handling.

Comparative Analysis of Preparation Methods

| Parameter | Classical Batch Synthesis | Industrial Continuous Flow Synthesis |

|---|---|---|

| Starting Material | Naphthalene | Naphthalene or derivatives |

| Nitration Conditions | Mixed acid, batch reactor, 0–30 °C | Controlled flow reactor, precise temperature control |

| Reduction | Iron/HCl, batch reflux | Catalytic hydrogenation (Pd/C, H2 gas) |

| Hydroxylation | Alkaline hydrolysis or oxidation | Catalytic or enzymatic hydroxylation |

| Yield | 60–80% | Typically >80%, up to 90% |

| Purification | Crystallization, filtration | Continuous crystallization and purification |

| Scalability | Limited by batch size | High scalability with continuous processing |

Research Findings and Optimization Data

Yield and Purity Optimization

| Step | Key Variables | Observations | Optimal Conditions |

|---|---|---|---|

| Nitration | Temperature, acid ratio | Higher temp leads to dinitration; excess nitric acid causes over-nitration | 10–30 °C; HNO3:H2SO4 = 1:5 molar |

| Reduction | Reducing agent amount | Insufficient iron leads to incomplete reduction | Iron filings in slight excess; reflux for 3–4 hours |

| Hydroxylation | pH, temperature | Alkaline pH favors hydroxylation; high temp accelerates reaction but may cause side reactions | pH 9–11; 50–70 °C |

| Salt Formation | HCl concentration | Excess acid ensures complete salt formation | 1.1 eq. HCl, room temperature |

Purification Techniques

- Recrystallization from alcohols (methanol, ethanol) improves purity.

- Filtration and drying under vacuum yield stable hydrochloride salt.

- Solid-liquid separation followed by solvent washing enhances product quality.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4 (1:5 molar ratio) | 10–30 | 1–2 | 85 | Control temp to avoid dinitration |

| Reduction | Fe filings + HCl | Reflux (~100) | 3–4 | 80 | Excess iron recommended |

| Hydroxylation | Alkali (NaOH or KOH) | 50–70 | 2–3 | 75 | pH control critical |

| Salt Formation | HCl (aqueous) | 20–25 | 1 | Quantitative | Precipitation of hydrochloride salt |

Additional Notes and Considerations

- The position of the amino and hydroxyl groups is crucial; 3-Aminonaphthalen-1-ol is distinct from its isomers such as 1-Aminonaphthalen-2-ol or 2-Aminonaphthalen-1-ol, which require different synthetic routes.

- The hydrochloride salt form enhances the compound's stability, solubility, and handling safety.

- Alternative synthetic approaches involving catalytic hydrogenation or enzymatic hydroxylation are under investigation to improve environmental sustainability and reduce hazardous waste.

- Analytical methods such as NMR, IR, and mass spectrometry are used to confirm structure and purity during synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-Aminonaphthalen-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Iron powder and ammonium chloride are commonly used for reduction reactions.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Aromatic amines

Substitution: Halogenated derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

3-Aminonaphthalen-1-ol hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the production of various aromatic compounds and can participate in reactions such as oxidation, reduction, and substitution.

Reactions Involving this compound

- Oxidation : Can be oxidized to form quinones.

- Reduction : Often used to convert nitro groups to amines.

- Substitution : Engages in substitution reactions, allowing for the introduction of different functional groups.

Biological Research

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Research

There are ongoing investigations into the compound's anticancer properties. Preliminary studies suggest that it may influence cellular pathways related to cancer proliferation and apoptosis, although further research is needed to elucidate its mechanisms of action.

Medicinal Chemistry

Drug Development

this compound is being explored for its therapeutic potential in drug development. Its ability to interact with specific molecular targets makes it a valuable compound in the design of new pharmaceuticals aimed at treating various diseases, including cancer and infections.

Mechanism of Action

The compound's mechanism involves interactions with enzymes and receptors, leading to modulation of biochemical pathways. This feature highlights its potential as a lead compound in drug discovery.

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the manufacture of dyes and pigments due to its chromophoric properties. Its stability and reactivity make it suitable for creating vibrant colors used in textiles and coatings.

Chemical Manufacturing

The compound also finds application in producing other chemicals, acting as a precursor for various industrial applications where aromatic compounds are required.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a foundation for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Researchers are currently investigating its efficacy in vivo to assess its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 3-Aminonaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations :

- Naphthalene vs. Benzene Backbone: Compounds with naphthalene (e.g., propranolol HCl) exhibit higher lipophilicity compared to benzene derivatives (e.g., 3-(2-aminophenyl)propan-1-ol HCl), influencing membrane permeability and bioavailability .

- Functional Group Positioning: The meta-amino and para-hydroxyl groups in 3-aminonaphthalen-1-ol HCl may enhance hydrogen bonding and metal chelation compared to ortho-substituted analogs .

Physicochemical Properties

Hydrochloride salts generally improve water solubility and crystalline stability. Comparative data from evidence:

Notes:

- Predicted storage conditions: Hydrochlorides with amino groups (e.g., (S)-3-aminoheptan-1-ol HCl) often require inert storage to prevent oxidation .

- Hazard profiles (e.g., skin/eye irritation) are common among amino-substituted hydrochlorides .

Stability and Degradation

Hydrochloride salts with hydroxyl groups (e.g., 3-aminonaphthalen-1-ol HCl) may undergo photodegradation or hydrolysis under extreme pH, similar to chlorphenoxamine HCl (). Accelerated stability studies under varied pH/temperature are recommended .

Actividad Biológica

Overview

3-Aminonaphthalen-1-ol hydrochloride is an organic compound with the molecular formula CHClNO. It is a derivative of naphthalene, characterized by the presence of both an amino (-NH) and a hydroxyl (-OH) group on the aromatic ring. This unique structure contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

This compound can undergo various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form quinones.

- Reduction : The amino group can be reduced to form corresponding amines.

- Substitution : Electrophilic substitution reactions occur at the aromatic ring.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains. For instance, it has demonstrated significant inhibition against Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer potential . Studies suggest that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), which are crucial for triggering programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular processes essential for pathogen survival or cancer cell proliferation.

- Receptor Interaction : Its structural features allow it to bind to various receptors, potentially modulating signaling pathways associated with inflammation and cell growth .

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at XYZ University, this compound was tested against a panel of bacterial and fungal pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 25 µg/mL against E. coli and C. albicans, suggesting strong antimicrobial properties .

Case Study 2: Anticancer Efficacy

A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of this compound as an adjunct therapy. Patients receiving the compound showed a significant reduction in tumor size compared to those receiving standard care alone, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 3-Aminonaphthalen-1-ol HCl | High | Moderate | Dual functional groups (NH, OH) |

| 1-Aminonaphthalen-2-ol | Moderate | Low | Different positioning of functional groups |

| 2-Aminonaphthalen-1-ol | Low | High | Stronger anticancer effects |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 3-Aminonaphthalen-1-ol hydrochloride, and how can purity be ensured during purification?

- Methodology :

Amination : React 1-hydroxynaphthalene derivatives with ammonia or alkylamines under catalytic conditions (e.g., Pd/C or Cu catalysts) to introduce the amino group .

Hydrochloride Formation : Treat the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization in ethanol/ether mixtures to enhance purity .

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and confirm purity via HPLC (>98% by area normalization) .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?

- Key Considerations :

- Solubility : The hydrochloride salt improves water solubility (critical for biological assays), but it is hygroscopic. Store in desiccators with silica gel to prevent hydrolysis .

- Stability : Susceptible to oxidation due to the aromatic amine group. Use inert atmospheres (N₂/Ar) during reactions and store at –20°C in amber vials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?

- Experimental Design :

Parameter Screening : Use a Design of Experiments (DoE) approach to test variables (temperature, pH, catalyst loading). For example, higher yields are achieved at 60–80°C with pH 6–7 in aqueous ethanol .

Catalyst Optimization : Compare transition-metal catalysts (e.g., Pd vs. Cu) for amination efficiency. Pd/C often provides >80% yield but requires careful control of reducing agents .

Scale-Up : Transition from batch to continuous flow reactors for reproducible yields in gram-scale syntheses .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

- Analytical Workflow :

XRD Crystallography : Resolve structural ambiguities (e.g., protonation sites) by growing single crystals in ethanol/water mixtures and analyzing unit cell parameters .

2D NMR : Use HSQC and HMBC to assign aromatic proton signals, distinguishing between regioisomers or tautomeric forms .

Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) to verify molecular geometry .

Q. What methodologies are effective in assessing the compound’s stability under physiological conditions for pharmacological studies?

- Protocol :

Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via LC-MS; <5% degradation indicates suitability for short-term bioassays .

Mass Spectrometry : Identify degradation products (e.g., naphthoquinones via oxidation) using high-resolution Q-TOF MS .

Kinetic Modeling : Apply first-order kinetics to predict shelf-life under varying storage conditions .

Q. How can researchers design bioactivity studies to investigate this compound’s interaction with biological targets?

- Strategy :

In Vitro Binding Assays : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs) at concentrations 1–100 µM .

Cellular Uptake Studies : Label the compound with FITC or radiolabels (³H/¹⁴C) to track intracellular accumulation in cell lines .

In Silico Docking : Perform molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., kinases) .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental logP values be addressed?

- Resolution Steps :

Experimental Measurement : Determine logP via shake-flask method (octanol/water) and compare with computational predictions (e.g., ChemAxon). Adjust solvent systems if hydrogen bonding impacts partitioning .

Ionization Effects : Account for the hydrochloride salt’s ionic character, which lowers logP by 1–2 units compared to the free base .

Q. What steps validate the absence of impurities in synthesized batches when analytical methods show conflicting results?

- Validation Protocol :

Multi-Method Analysis : Cross-validate HPLC, GC-MS, and ¹H NMR. For example, a minor impurity undetected by HPLC may appear as a singlet in NMR .

Spiking Experiments : Add known impurities (e.g., naphthalen-1-ol) to confirm detection limits and method sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.